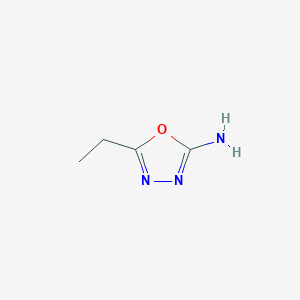
Nitrarine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitrarine is a natural product found in Nitraria schoberi, Nitraria komarovii, and Nitraria billardierei with data available.
Applications De Recherche Scientifique
Spontaneous Formation and Characterization
- Formation Under Non-enzymic Conditions : Research has explored the spontaneous formation of nitrarine, a complex polycyclic alkaloid. This formation involves mixtures of tryptamine and reactive C5 units, potentially derived from lysine in nature, leading to several indolic compounds that trace the unified metabolism within the Nitraria genus (Gravel et al., 2013).
Structural Analysis
- Structural Characterization of Nitrarine : Studies have been conducted to understand the chemical and physical properties of nitrarine. This includes analysis through dehydrogenation processes and x-ray structural analysis, leading to a clearer understanding of its structure (Nasirov et al., 1975).
Pharmacological and Biological Activities
- Interaction with Calcium Channels : Investigations into the interaction of tetrandrine, an alkaloid related to nitrarine, with calcium channels in cells have provided insights into its pharmacological properties. This includes its effects on cell viability, prostaglandin generation, and nitric oxide production (Pang & Hoult, 1997).
Biosynthetic Insights
- Biomimetic Synthesis and Biosynthesis Insights : Research has delved into the biomimetic synthesis of nitrarine and related alkaloids, suggesting that these compounds might be formed non-enzymatically in nature. This insight is critical for understanding the biosynthesis of these complex alkaloids and their presence as racemates in certain plant species (Wanner & Koomen, 1994).
Propriétés
Nom du produit |
Nitrarine |
|---|---|
Formule moléculaire |
C20H25N3 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
(1S,2R,15R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene |
InChI |
InChI=1S/C20H25N3/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2/t14-,15-,17+,18-,20+/m0/s1 |
Clé InChI |
SBGPASZOVGSOFJ-CHBAHTGHSA-N |
SMILES isomérique |
C1C[C@H]2[C@H]3CC[C@@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56 |
SMILES canonique |
C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1362581.png)







![2-{[2-(2-Chloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1362593.png)



